molecular formula C16H16N4O3S B14128060 ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate CAS No. 1049124-55-1

ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B14128060
CAS No.: 1049124-55-1
M. Wt: 344.4 g/mol
InChI Key: YLDMXKPFDOIFCH-UHFFFAOYSA-N
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Description

Ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine and thiazole moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate is unique due to its combined imidazo[1,2-a]pyridine and thiazole structures, which confer a broad range of biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound for further research and development .

Properties

CAS No.

1049124-55-1

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2-[2-[(6-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H16N4O3S/c1-3-23-14(21)6-11-9-24-16(17-11)19-15(22)12-8-20-7-10(2)4-5-13(20)18-12/h4-5,7-9H,3,6H2,1-2H3,(H,17,19,22)

InChI Key

YLDMXKPFDOIFCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN3C=C(C=CC3=N2)C

Origin of Product

United States

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